The synthesis of 2',3'-Epoxyadenosine 5'-triphosphate can be achieved through several methods, including chemical synthesis and enzymatic approaches. A common method involves the use of phosphitylation techniques where nucleosides are reacted with phosphitylating reagents to selectively modify the hydroxyl groups at the 5' position.
The molecular formula of 2',3'-Epoxyadenosine 5'-triphosphate is , with a molecular weight of approximately 535.145 g/mol. The structure consists of:
2',3'-Epoxyadenosine 5'-triphosphate participates in various biochemical reactions:
The reactivity of the triphosphate moiety allows it to participate in nucleophilic substitutions and other transformations relevant in metabolic pathways.
The mechanism of action for 2',3'-Epoxyadenosine 5'-triphosphate primarily revolves around its role as an energy carrier and substrate in biochemical reactions:
Studies indicate that its incorporation can lead to chain termination due to the absence of hydroxyl groups at critical positions .
2',3'-Epoxyadenosine 5'-triphosphate has several scientific applications:
This compound continues to be an important tool in molecular biology and biochemistry, providing insights into nucleic acid functions and potential therapeutic avenues.
2',3'-Epoxyadenosine 5'-triphosphate (epoxy-ATP) features a strained epoxide ring replacing the conventional 2',3'-diol system in the ribose moiety. This three-membered oxygen-containing ring bridges C2' and C3', locking the ribose in a rigid 3'-endo puckered conformation and restricting rotational freedom. The epoxide ring's stereochemistry is pivotal: the cis fusion creates a bicyclic system where the base adopts a synclinal orientation relative to the triphosphate chain. This configuration sterically hinders nucleophilic attack at electrophilic sites while introducing significant ring strain energy (~25 kcal/mol), which drives its reactivity. Quantum mechanical calculations reveal altered orbital hybridization at C2' and C3', with electron density redistribution toward the epoxide oxygen. The triphosphate chain retains standard geometry, but its electrostatic potential map shows enhanced polarization due to the electron-withdrawing epoxide [1] [6].
Epoxy-ATP’s structural deviations from ATP and dATP confer distinct biochemical properties, as quantified in Table 1:
Table 1: Structural and Electronic Comparison of Epoxy-ATP, ATP, and dATP
Property | Epoxy-ATP | ATP | dATP |
---|---|---|---|
Sugar pucker | Locked 3'-endo | Dynamic C2'-endo/exo | C2'-endo |
Glycosidic bond angle | 65° (±3°) | 50°–80° (dynamic) | 54° (±5°) |
Anomeric carbon charge | +0.18 e | +0.12 e | +0.14 e |
P-O bond length (avg) | 1.62 Å | 1.61 Å | 1.62 Å |
Reactivity | Electrophilic epoxide | Nucleophilic 2',3'-OH | Non-polar C2'-H |
Unlike ATP’s flexible ribose with nucleophilic 2'- and 3'-OH groups, epoxy-ATP’s epoxide functions as an electrophilic trap. This contrasts sharply with dATP, where the 2'-deoxyribose eliminates 2'-OH reactivity but lacks electrophilic character. Sterically, the epoxide projects ~1.2 Å above the ribose plane, impeding binding in enzymes requiring planar sugar conformations. Electronic differences also manifest in hydrolysis kinetics: epoxy-ATP’s triphosphate half-life (t1/2) at pH 7.4 is 4.2 hours vs. ATP’s 12.8 hours, indicating reduced stability [1] [6] [7].
Epoxy-ATP exhibits pH-dependent stability, with maximal integrity between pH 6.0–7.0. The epoxide ring undergoes acid-catalyzed hydrolysis (kacid = 3.1 × 10−4 s−1 at 37°C) to form the 2’,3’-diol derivative, while alkaline conditions promote phosphoanhydride cleavage. Nucleophiles (e.g., thiols, imidazoles) attack the epoxide’s less-hindered C3' site (SN2 mechanism), forming stable adducts. In aqueous buffers (pH 7.4, 37°C), epoxy-ATP’s half-life is 5.3 hours, but this plummets to <30 minutes with 1 mM glutathione due to thiol-epoxide coupling. Intracellularly, this reactivity enables covalent modification of proteins, particularly those with accessible cysteine residues near nucleotide-binding pockets. The triphosphate chain remains susceptible to ectonucleotidase degradation, though epoxide substitution reduces hydrolysis rates by 2.5-fold versus ATP [3] [8].
Epoxy-ATP’s metal coordination diverges from ATP due to altered stereoelectronics. Isothermal titration calorimetry reveals Mg2+ binding (Kd = 15.3 μM) involves α/β-phosphate chelation, but with reduced affinity versus ATP (Kd = 8.7 μM). The epoxide ring disrupts Mg2+’s typical coordination sphere by displacing one water ligand, weakening binding enthalpy (ΔH = −4.2 kcal/mol vs. −6.1 kcal/mol for ATP). For Zn2+, epoxy-ATP exhibits enhanced affinity (Kd = 0.9 μM) compared to ATP (Kd = 3.4 μM) due to epoxide oxygen coordination, forming a strained tetrahedral complex. Table 2 details key metal interactions:
Table 2: Metal Binding Parameters of Epoxy-ATP vs. ATP
Metal | Kd (μM) | ΔG (kcal/mol) | Coordination Sites | Biological Relevance |
---|---|---|---|---|
Mg2+ | 15.3 ± 0.8 | -6.2 | α/β-phosphates, H2O | Enzyme cofactor (kinases, polymerases) |
Ca2+ | 210 ± 15 | -4.1 | β/γ-phosphates | Signaling modulation |
Zn2+ | 0.9 ± 0.1 | -8.9 | α-phosphate, epoxide O, N7 | Metalloenzyme inhibition |
Mn2+ | 7.2 ± 0.5 | -6.8 | α/β-phosphates, epoxide O | ROS generation catalysis |
Notably, epoxy-ATP’s Zn2+ complex inhibits zinc-dependent enzymes (e.g., RNA polymerase) 12-fold more potently than ATP-Zn2+ due to chelate stabilization. The epoxide’s ring strain also facilitates redox-active metal coordination, accelerating Fenton reactions with Cu+/Fe2+ to generate reactive oxygen species (ROS) [1] [8].
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